![molecular formula C23H21N5O5 B2399088 Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate CAS No. 1021020-69-8](/img/structure/B2399088.png)
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate typically involves the following steps:
Starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazine core through the condensation of appropriate precursors under controlled conditions.
Introducing the ethoxyphenyl group via an electrophilic aromatic substitution reaction.
Linking the core to the acetamido benzoate through a coupling reaction, facilitated by appropriate catalysts and reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would necessitate scalable and efficient methods. This typically involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Process optimization is critical to ensure cost-effectiveness and sustainability in large-scale production.
化学反应分析
Types of Reactions: Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is known to undergo several types of chemical reactions including:
Oxidation: The ethoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The pyrazolo-triazine core can be selectively reduced under hydrogenation conditions.
Substitution: The ester group in methyl benzoate can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed from These Reactions
Oxidation products: may include carboxylic acids or phenols.
Reduction products: often result in the formation of amines or reduced triazine derivatives.
Substitution products: vary widely, depending on the nucleophile used.
科学研究应用
Chemistry: This compound serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules and pharmaceuticals.
Biology: In biological research, it has potential as a probe or reagent for studying enzyme interactions due to its unique structure and reactive sites.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the formulation of specialty chemicals, dyes, and materials due to its stable chemical properties.
Mechanism of Action: The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazolo-triazine core is particularly known for its ability to inhibit specific enzymes, potentially disrupting metabolic or signaling pathways within cells. The ethoxyphenyl group enhances its binding affinity to these targets.
Similar Compounds
Methyl 2-(2-(8-(4-methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate: Similar structure with a methoxy group instead of an ethoxy group.
Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate derivatives: Compounds with variations in the ester or amido groups.
Uniqueness: The ethoxy group in this compound offers distinct steric and electronic effects, impacting its reactivity and interaction with molecular targets compared to similar compounds.
属性
IUPAC Name |
methyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-3-33-16-10-8-15(9-11-16)19-12-20-22(30)27(24-14-28(20)26-19)13-21(29)25-18-7-5-4-6-17(18)23(31)32-2/h4-12,14H,3,13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHWWAFECMJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)
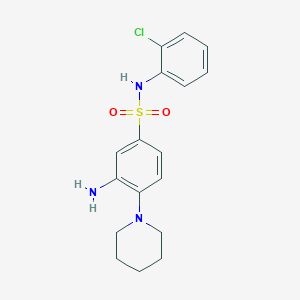
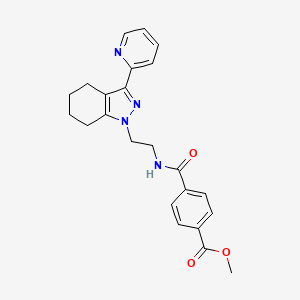
![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)
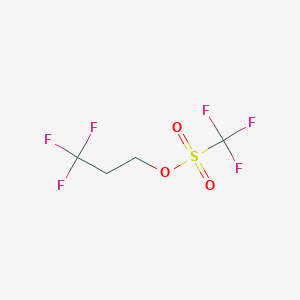
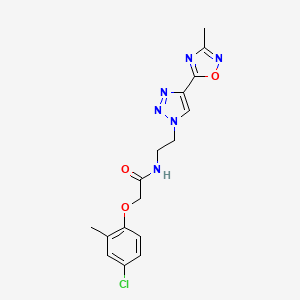
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)
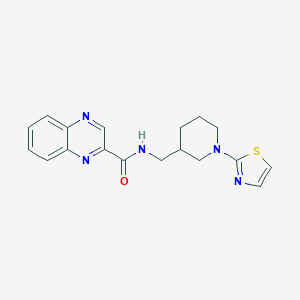
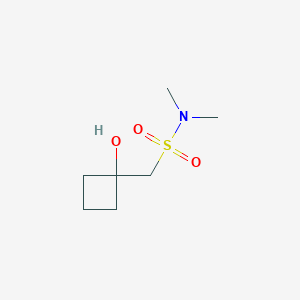
![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)
